molecular formula C20H22N6O3 B2671570 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine CAS No. 1705344-40-6

3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine

Cat. No.: B2671570
CAS No.: 1705344-40-6
M. Wt: 394.435
InChI Key: LIBPSVFUVQFITF-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a synthetic small molecule compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of 6-(piperidin-1-yl)pyridazines that have been identified as potent antagonists of muscarinic acetylcholine receptors (mAChRs) . This particular analog is designed with a 1H-imidazol-1-yl moiety at the 6-position of the pyridazine core and a 2,5-dimethoxybenzoyl-piperazine group at the 3-position. Researchers value this chemotype because it lacks the traditional basic amine motif common to classical mAChR antagonists, yet still engages the orthosteric binding site, providing a unique chemical tool to probe receptor function . Compounds in this series are noted for their central nervous system (CNS) penetrance, making them relevant for in vitro and in vivo studies investigating the role of specific mAChR subtypes in neurological pathways . The structural features of this molecule suggest potential for pan-muscarinic activity across M1-M5 receptor subtypes, albeit with opportunities for functional selectivity, as observed in closely related analogs . This compound is offered For Research Use Only and is intended for use in controlled laboratory environments to further explore GPCR pharmacology, structure-activity relationships (SAR), and for the development of novel therapeutic agents for CNS disorders.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-15-3-4-17(29-2)16(13-15)20(27)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPSVFUVQFITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step procedures. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the imidazole and piperazine groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The imidazole ring may play a role in binding to metal ions or active sites of enzymes, while the piperazine moiety could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine, we analyze its structural analogs and their reported activities.

Structural Analogues in Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Families

The compound shares functional similarities with pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines described in the literature . Key comparisons include:

Feature 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine Pyrazolo[3,4-d]pyrimidines (e.g., Compound 3) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., Compound 6)
Core Structure Pyridazine with piperazine and imidazole substituents Pyrazolo[3,4-d]pyrimidine Fused pyrazolo-triazolo-pyrimidine
Key Substituents 2,5-dimethoxybenzoyl-piperazine, imidazole Hydrazine, p-tolyl groups Triazole ring fused with pyrimidine
Synthetic Complexity High (multiple heterocyclic couplings) Moderate (stepwise cyclization) High (isomerization-dependent)
Reported Bioactivity Not explicitly studied Anticancer and kinase inhibition Antimicrobial and enzyme modulation

Functional Group Analysis

  • Piperazine-Benzoyl Moiety : The 2,5-dimethoxybenzoyl-piperazine group in the target compound is distinct from the p-tolyl substituents in pyrazolopyrimidines . This group may enhance solubility and receptor-binding affinity due to methoxy electron-donating effects.
  • Imidazole vs. Triazole : The imidazole substituent in the target compound differs from the triazole rings in pyrazolotriazolopyrimidines (e.g., Compound 6). Imidazole’s protonatable nitrogen could influence pharmacokinetics, whereas triazoles are more metabolically stable .

Isomerization and Stability

Pyrazolotriazolopyrimidines (e.g., Compounds 7 and 9) undergo isomerization under specific conditions to form thermodynamically stable derivatives (e.g., Compounds 6 and 8) .

Biological Activity

The compound 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O3C_{17}H_{20}N_{4}O_{3} with a complex structure featuring a piperazine ring and an imidazole moiety. The presence of the 2,5-dimethoxybenzoyl group is significant for its biological interactions.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Piperazine Derivative: This can be achieved through cyclization reactions involving 1,2-diamines.
  • Introduction of the Benzoyl Group: The 2,5-dimethoxybenzoyl group is introduced via a Mannich reaction.
  • Formation of the Pyridazine Ring: This involves cyclization reactions with appropriate precursors.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Monoamine Oxidase Inhibition: It has been shown to inhibit monoamine oxidase (MAO), particularly MAO-B, which is crucial for regulating neurotransmitter levels in the brain. The compound exhibits reversible and competitive inhibition with an IC50 value indicating significant potency against MAO-B .
  • Neuroprotective Effects: The inhibition of MAO-B suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. Studies indicate that compounds with similar structures have shown neuroprotective effects by preventing oxidative stress .

Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L929) have demonstrated that while some derivatives exhibit cytotoxic effects at higher concentrations, the compound shows lower toxicity, making it a promising candidate for further development .

Case Studies and Research Findings

Recent studies have evaluated various derivatives of pyridazines and their biological activities:

  • A study highlighted that certain derivatives showed selective inhibition of MAO-B with minimal cytotoxicity to healthy cells, emphasizing their potential as therapeutic agents .
  • Another evaluation indicated that modifications to the benzoyl group could enhance the selectivity and potency against specific targets like MAO-B .

Data Table: Biological Activity Summary

Compound NameTargetIC50 ValueSelectivityNotes
3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazineMAO-B0.013 µMHighReversible inhibitor
T6 (similar derivative)MAO-A4.19 µMModerateLess toxic to fibroblasts

Q & A

Q. What are the typical synthetic routes for synthesizing 3-[4-(2,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the pyridazine core via nucleophilic substitution or cross-coupling reactions. For example, coupling a halogenated pyridazine (e.g., 3,6-dichloropyridazine) with imidazole under basic conditions (e.g., NaH in DMF) to introduce the imidazole group .
  • Step 2: Functionalization of the piperazine ring. The 2,5-dimethoxybenzoyl group is introduced via acylation using 2,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine .
  • Step 3: Purification via column chromatography and validation using NMR and LC-MS to confirm structure and purity .

Q. How is the purity and structural integrity of the compound validated in synthetic workflows?

  • Analytical Techniques:
    • NMR Spectroscopy: To confirm substituent positions and piperazine/imidazole connectivity .
    • High-Resolution Mass Spectrometry (HRMS): For molecular weight verification.
    • HPLC: To assess purity (>95% threshold for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?

  • Case Example: compares pyridazine derivatives with varying substituents (e.g., benzoyl vs. sulfonyl groups), noting divergent activities (e.g., antitumor vs. antimicrobial). To resolve contradictions:
    • Methodological Approach:

Perform dose-response assays to compare potency.

Use molecular docking studies to assess binding affinity differences (e.g., targeting kinase vs. GPCR receptors) .

Validate with gene knockout models to confirm target specificity .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

  • In Vitro Models:
    • Microsomal Stability Assays: Use liver microsomes to predict metabolic half-life .
    • Caco-2 Permeability: Assess intestinal absorption potential .
  • In Vivo Models:
    • Rodent PK Studies: Administer via IV and oral routes to calculate bioavailability. Use randomized block designs (e.g., split-plot for dose variations) to minimize bias .

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

  • Strategy:
    • SAR Analysis: Modify substituents on the benzoyl (e.g., replace methoxy with halogen) or imidazole (e.g., introduce methyl groups) to alter steric/electronic effects .
    • Example: shows that 3,4,5-trimethylpyrazole derivatives exhibit improved antimicrobial activity due to increased hydrophobicity.

Mechanistic and Functional Studies

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Potential Targets:
    • Kinase Inhibition: Pyridazine derivatives are known to inhibit tyrosine kinases (e.g., EGFR) via ATP-binding domain interactions .
    • GPCR Modulation: Piperazine moieties in similar compounds bind to serotonin (5-HT) or dopamine receptors .
  • Validation Methods:
    • In Vitro Binding Assays: Radioligand competition studies .
    • Functional Assays: cAMP or calcium flux measurements .

Q. How does the 2,5-dimethoxybenzoyl group influence pharmacological activity?

  • Role of Substituents:
    • The methoxy groups enhance lipid solubility, improving blood-brain barrier penetration .
    • Benzoyl vs. Sulfonyl: Benzoyl groups in ’s analogs show stronger antitumor activity compared to sulfonyl derivatives, likely due to π-π stacking with aromatic residues in enzyme active sites .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity assays across cell lines?

  • Approach:
    • Normalization: Use IC50 values relative to positive controls (e.g., doxorubicin).
    • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences.
    • Mechanistic Follow-Up: Perform transcriptomics to identify cell-line-specific resistance pathways .

Q. What computational tools are recommended for predicting off-target interactions?

  • Tools:
    • SwissTargetPrediction: Prioritize targets based on structural similarity .
    • Molecular Dynamics Simulations: Assess binding stability in predicted targets (e.g., 100-ns simulations) .

Comparative Analysis with Structural Analogs

Compound NameKey Structural FeaturesReported Activity
3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-pyrazol-1-yl)pyridazine Ethoxybenzoyl, trimethylpyrazoleAntimicrobial
3-chloro-6-(4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl)pyridazine Chlorophenoxypropyl, chloro-substituted pyridazineAntiviral
Target Compound2,5-dimethoxybenzoyl, imidazoleHypothesized: Kinase inhibition, neuroactive potential

Methodological Pitfalls and Solutions

  • Pitfall: Low yield in piperazine acylation steps.
    Solution: Optimize reaction time/temperature (e.g., 0°C for acid chloride addition) .
  • Pitfall: Off-target effects in animal models.
    Solution: Use conditional knockout mice to isolate target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.